molecular formula C8H6BrFN2 B13844218 7-Bromo-4-fluoro-1-methyl-1H-indazole

7-Bromo-4-fluoro-1-methyl-1H-indazole

Cat. No.: B13844218
M. Wt: 229.05 g/mol
InChI Key: NYESRSOMFYWYJL-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the use of 2-fluorobenzaldehyde and hydrazine, followed by bromination and methylation steps . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include substituted indazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-4-fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

7-bromo-4-fluoro-1-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)7(10)3-2-6(8)9/h2-4H,1H3

InChI Key

NYESRSOMFYWYJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C=N1)F)Br

Origin of Product

United States

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